molecular formula C21H23N3O3 B5563865 6-methoxy-3-methyl-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1-benzofuran-2-carboxamide

6-methoxy-3-methyl-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1-benzofuran-2-carboxamide

Cat. No. B5563865
M. Wt: 365.4 g/mol
InChI Key: CHPJIABGSGARGL-UHFFFAOYSA-N
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Description

The compound you’re asking about is a complex organic molecule that contains several functional groups and rings, including a benzofuran and a tetrahydro-naphthyridine ring. These types of structures are often found in biologically active molecules, so this compound could potentially have interesting properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and configuration of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the methoxy and carboxamide groups could affect its solubility and reactivity .

Scientific Research Applications

Novel Heterocyclic Systems Development

Research into similar compounds has led to the discovery of novel heterocyclic systems with potential applications in medicinal chemistry. For instance, the synthesis of new annulated products through reactions involving aminonaphthyridinones showcases the chemical versatility and reactivity of these compounds, which could be applied to develop new therapeutic agents (Deady & Devine, 2006).

Anti-inflammatory and Analgesic Agents

Another study focused on synthesizing novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. This suggests that derivatives of the mentioned compound may also hold potential as anti-inflammatory and analgesic agents, supporting further research into their pharmacological applications (Abu‐Hashem et al., 2020).

Efficient Synthesis of Pharmaceutical Intermediates

Efficient synthetic routes for compounds like 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a derivative relevant to dopamine and serotonin receptor antagonists, underscore the potential of such chemical structures in the synthesis of active pharmaceutical ingredients. These methods could be pivotal in the development of new drugs with improved efficacy and safety profiles (Hirokawa et al., 2000).

Antagonists for Bone Turnover

The identification of potent antagonists for the alpha(v)beta(3) receptor from related compounds highlights their application in preventing and treating osteoporosis. This opens avenues for the development of targeted therapies for bone diseases, indicating a significant area of application for similar molecular frameworks (Hutchinson et al., 2003).

HIV Integrase Inhibitors

The development of HIV-integrase inhibitors from naphthyridinone derivatives showcases the therapeutic potential of such compounds in the treatment of HIV. By modulating substituent effects, low nanomolar IC50 values were achieved, demonstrating the critical role these compounds play in advancing HIV treatment strategies (Boros et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. Many compounds with similar structures have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its reactivity .

properties

IUPAC Name

6-methoxy-3-methyl-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-12-16-5-4-15(26-3)8-19(16)27-20(12)21(25)24-11-18-13(2)23-10-14-9-22-7-6-17(14)18/h4-5,8,10,22H,6-7,9,11H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPJIABGSGARGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)OC)C(=O)NCC3=C4CCNCC4=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-3-methyl-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1-benzofuran-2-carboxamide

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